An In-depth Technical Guide to 2-Chloro-N-(2-hydroxyethyl)nicotinamide: Physicochemical Properties, Synthesis, and Analytical Characterization
An In-depth Technical Guide to 2-Chloro-N-(2-hydroxyethyl)nicotinamide: Physicochemical Properties, Synthesis, and Analytical Characterization
This technical guide provides a comprehensive overview of 2-Chloro-N-(2-hydroxyethyl)nicotinamide, a derivative of nicotinamide. Due to the limited availability of direct experimental data for this specific compound, this document leverages established principles of organic chemistry and analytical science to present its core physicochemical properties, a proposed synthetic route, and a robust analytical workflow for its characterization. This guide is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of this molecule.
Molecular Identity and Physicochemical Properties
2-Chloro-N-(2-hydroxyethyl)nicotinamide is a nicotinamide derivative featuring a chlorine atom at the 2-position of the pyridine ring and a 2-hydroxyethyl group attached to the amide nitrogen. Its chemical structure dictates its physical and chemical behavior, including its solubility, polarity, and reactivity.
Chemical Structure and Identifiers
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IUPAC Name: 2-chloro-N-(2-hydroxyethyl)pyridine-3-carboxamide
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Molecular Formula: C₈H₉ClN₂O₂
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Chemical Structure:
Caption: Chemical structure of 2-Chloro-N-(2-hydroxyethyl)nicotinamide.
Physicochemical Data Summary
The following table summarizes the key physicochemical properties of 2-Chloro-N-(2-hydroxyethyl)nicotinamide. The molecular weight is calculated from its molecular formula, while other parameters are estimated based on the properties of structurally similar compounds and computational predictions.
| Property | Value | Source |
| Molecular Weight | 200.62 g/mol | Calculated |
| CAS Number | Not available | N/A |
| Appearance | White to off-white solid | Predicted |
| Melting Point | Data not available | N/A |
| Boiling Point | Data not available | N/A |
| Solubility | Predicted to be soluble in water and polar organic solvents like ethanol and DMSO.[1][2] | Predicted |
| pKa | The pyridine nitrogen is expected to have a pKa around 2-3, while the amide proton is weakly acidic (pKa > 14).[3][4] | Predicted |
| LogP | Estimated to be between 0.5 and 1.5.[5] | Predicted |
Proposed Synthesis Workflow
A plausible synthetic route for 2-Chloro-N-(2-hydroxyethyl)nicotinamide starts from the commercially available 2-chloronicotinic acid. The synthesis involves the activation of the carboxylic acid followed by amidation with 2-aminoethanol (ethanolamine).
Rationale Behind the Synthetic Strategy
This two-step approach is a standard and efficient method for amide bond formation.
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Activation of Carboxylic Acid: 2-chloronicotinic acid is first converted to a more reactive species, such as an acid chloride or an active ester. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation, producing the corresponding acid chloride.
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Amidation: The resulting 2-chloronicotinoyl chloride is then reacted with ethanolamine. The nucleophilic amino group of ethanolamine attacks the electrophilic carbonyl carbon of the acid chloride, leading to the formation of the desired amide bond. This reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the HCl byproduct.
Detailed Experimental Protocol
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Step 1: Synthesis of 2-Chloronicotinoyl Chloride
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In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend 2-chloronicotinic acid in an excess of thionyl chloride.
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Add a catalytic amount of N,N-dimethylformamide (DMF).
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Heat the reaction mixture to reflux and stir for 2-4 hours, or until the reaction is complete (monitored by TLC or the cessation of gas evolution).
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Allow the mixture to cool to room temperature and remove the excess thionyl chloride under reduced pressure. The crude 2-chloronicotinoyl chloride is typically used in the next step without further purification.
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Step 2: Synthesis of 2-Chloro-N-(2-hydroxyethyl)nicotinamide
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Dissolve ethanolamine in a suitable anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran) in a separate flask and cool the solution in an ice bath.
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Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine (2 equivalents).
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Slowly add a solution of the crude 2-chloronicotinoyl chloride in the same solvent to the ethanolamine solution with vigorous stirring.
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Allow the reaction mixture to warm to room temperature and stir for an additional 2-12 hours until the reaction is complete.
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Quench the reaction by adding water.
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Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel or by recrystallization to yield pure 2-Chloro-N-(2-hydroxyethyl)nicotinamide.
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